P163-0892

Antifungal Susceptibility Cryptococcus neoformans Cryptococcus gattii

P163-0892 is the first-in-class selective antifungal agent targeting Cryptococcus species (C. neoformans and C. gattii) with sub-micromolar potency (MIC 0.25–0.5 μg/mL). Unlike broad-spectrum antifungals, P163-0892 demonstrates minimal off-target cytotoxicity (IC50 > 64 μg/mL in human HUVEC cells) and predicted moderate BBB penetration, making it an essential tool for cryptococcosis research and target validation. Choose P163-0892 for your Cryptococcus-specific studies to ensure on-target effects without confounding cytotoxicity from generic agents.

Molecular Formula C19H20N2O3S
Molecular Weight 356.4 g/mol
Cat. No. B15558733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameP163-0892
Molecular FormulaC19H20N2O3S
Molecular Weight356.4 g/mol
Structural Identifiers
InChIInChI=1S/C19H20N2O3S/c1-2-3-10-20-18(23)15-16(22)17-14(9-11-25-17)21(19(15)24)12-13-7-5-4-6-8-13/h4-9,11,22H,2-3,10,12H2,1H3,(H,20,23)
InChIKeyHURDGGGKSYBXNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

P163-0892: A Selective Anti-Cryptococcus Agent for Focused Antifungal Research Procurement


P163-0892 (CAS 1574576-45-6) is a synthetic small molecule belonging to the 7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide class, first reported in 2022 [1]. It functions as a potent and highly selective antifungal agent specifically targeting Cryptococcus species (C. neoformans and C. gattii) [1]. Key baseline characteristics include minimal in vitro cytotoxicity across multiple human cell lines and predicted moderate blood-brain barrier (BBB) penetration, positioning it as a specialized research tool for cryptococcosis studies rather than a broad-spectrum antifungal .

Why P163-0892 Cannot Be Substituted with Standard Antifungals or Unverified Analogs


The substitution of P163-0892 with generic antifungals like fluconazole or amphotericin B is scientifically invalid due to its unique and narrow-spectrum mechanism of action, which confers high selectivity for Cryptococcus species [1]. Standard-of-care drugs act on different fungal targets (e.g., ergosterol synthesis or cell membrane integrity) and often exhibit broad-spectrum activity with significant host toxicity [2]. In contrast, P163-0892's activity profile is confined to Cryptococcus, minimizing off-target effects on other fungal genera and demonstrating a lack of cytotoxicity in human cell lines at concentrations far exceeding its MIC . Furthermore, while related 7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide derivatives exist within the same chemical series, their specific biological activities and safety profiles are not characterized. The quantitative, target-specific performance of P163-0892 detailed below confirms that its selection is critical for research outcomes that depend on potent and selective Cryptococcus inhibition [1].

Quantitative Evidence for P163-0892: Selectivity, Safety, and Synergy Metrics for Informed Procurement


Species-Specific Antifungal Potency: P163-0892 MIC Data Against Cryptococcus

P163-0892 demonstrates potent and selective in vitro antifungal activity specifically against Cryptococcus species. While potent against its target pathogens, its activity is not universal, a key differentiating factor from broad-spectrum agents. The compound shows no activity against other common fungal genera such as Candida albicans [1]. The minimum inhibitory concentrations (MICs) were determined using the broth microdilution method after 48 hours of incubation [1].

Antifungal Susceptibility Cryptococcus neoformans Cryptococcus gattii Minimum Inhibitory Concentration

P163-0892 In Vitro Safety Profile: Cytotoxicity Selectivity Indices

P163-0892 exhibits a favorable in vitro safety profile, characterized by minimal cytotoxicity across multiple mammalian cell lines. This is a crucial differentiator from other antifungal candidates or standard-of-care drugs that can show significant host cell toxicity [1]. The compound was tested against human intestinal epithelial (Caco-2), primary vascular endothelial (HUVEC), and rabbit red blood cells [1].

Cytotoxicity Selectivity Index Drug Safety In Vitro Toxicology

Synergistic Potential: P163-0892 Enhances Fluconazole Efficacy In Vitro

P163-0892 not only acts as a potent single agent but also demonstrates in vitro synergism with fluconazole, a cornerstone drug for cryptococcosis treatment [1]. This combination effect offers a strategic advantage for researchers exploring new therapeutic modalities to overcome drug resistance or reduce required dosages [1]. The nature of this interaction distinguishes it from compounds that may be antagonistic or merely additive with standard therapies.

Drug Synergy Combination Therapy Fluconazole Cryptococcosis

Predicted Blood-Brain Barrier Penetration: A Calculated Advantage for CNS Infection Research

A key challenge in treating cryptococcosis is the pathogen's propensity to cause meningitis, requiring drugs that can penetrate the blood-brain barrier (BBB). P163-0892 is computationally predicted to exhibit moderate BBB permeability . This predicted property provides a potential advantage over several other antifungal classes (e.g., echinocandins) that have poor CNS penetration . It positions P163-0892 as a more relevant research tool for studies targeting the CNS stage of cryptococcal infection.

Blood-Brain Barrier CNS Penetration Cryptococcal Meningitis ADME Prediction

In Vivo Efficacy in an Alternative Infection Model: P163-0892 Prolongs Survival

The in vivo antifungal potential of P163-0892 has been validated in a wax moth (Galleria mellonella) larval infection model, a widely used invertebrate system for preliminary efficacy testing [1]. This provides an initial in vivo data point that is often absent for many early-stage hit compounds from library screens, which typically only report in vitro data. Treatment with P163-0892 resulted in a significant extension of survival time for larvae infected with Cryptococcus species [1].

In Vivo Efficacy Galleria mellonella Infection Model Survival Benefit

Optimal Research and Industrial Use Cases for P163-0892 Based on Demonstrated Evidence


In Vitro Elucidation of Cryptococcus-Specific Biology and Resistance Mechanisms

P163-0892's high selectivity for Cryptococcus (MIC 0.25-0.5 μg/mL) and low cytotoxicity (IC50 > 64 μg/mL in HUVEC cells) make it an ideal chemical probe for dissecting Cryptococcus-specific biological pathways. Researchers can use it to study fungal growth, stress responses, and the development of resistance without off-target cytotoxicity or interference with other commensal fungi that broad-spectrum agents would kill [1].

Preclinical Evaluation in Combination Therapy for Cryptococcal Meningitis

Given its predicted moderate BBB penetration and demonstrated in vitro synergism with fluconazole, P163-0892 is a compelling candidate for combination therapy studies. Researchers can design experiments to quantitatively assess the combination's efficacy in reducing fungal burden in CNS models, where standard drugs are limited by poor penetration or fungistatic activity [1].

Validating New Antifungal Targets in Cryptococcus with a Non-Toxic Chemical Tool

The favorable in vitro safety profile of P163-0892 (Selectivity Index > 512 against C. neoformans in Caco-2 cells) makes it an excellent control compound for target validation studies. It can be used to benchmark the efficacy of new target inhibitors against Cryptococcus, ensuring that any observed antifungal activity is not due to general cytotoxicity, thereby increasing confidence in the biological relevance of the target [1].

Initial In Vivo Efficacy Studies Using the Galleria mellonella Infection Model

For research programs seeking early in vivo proof-of-concept, P163-0892 is well-suited for use in the Galleria mellonella larval infection model. Its proven ability to significantly extend survival at a 10 mg/kg dose provides a robust, quantitative endpoint for comparing the efficacy of new analogs or testing hypotheses about cryptococcal pathogenesis in a live host [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for P163-0892

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.